molecular formula C29H33NO6S B2459450 Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 442553-53-9

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2459450
CAS No.: 442553-53-9
M. Wt: 523.64
InChI Key: MFBCAYPMDGYBQP-UHFFFAOYSA-N
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Description

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a heptyl chain, an ethoxyphenylsulfonamido group, and a methylnaphthofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamido group:

    Attachment of the heptyl chain: The heptyl chain can be introduced via esterification reactions using heptanol and appropriate carboxylic acid derivatives.

    Final modifications: Any additional functional groups can be introduced through further substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Heptyl 5-(4-methoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Heptyl 5-(4-ethoxyphenylamino)-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Heptyl 5-(4-ethoxyphenylsulfonamido)-2-ethylnaphtho[1,2-b]furan-3-carboxylate

Uniqueness

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

heptyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6S/c1-4-6-7-8-11-18-35-29(31)27-20(3)36-28-24-13-10-9-12-23(24)26(19-25(27)28)30-37(32,33)22-16-14-21(15-17-22)34-5-2/h9-10,12-17,19,30H,4-8,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCAYPMDGYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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